Cas no 81907-78-0 (Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans-)
![Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans- structure](https://it.kuujia.com/scimg/cas/81907-78-0x500.png)
81907-78-0 structure
Nome del prodotto:Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans-
Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans-
- (4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate
- NCO 650
- SCHEMBL6438097
- 311WUU3BVY
- Batebulast
- UNII-311WUU3BVY
- SCHEMBL635111
- 81907-78-0
- NS00122114
- DTXSID30868630
- Q27256000
- trans-4-guanidinomethylcyclohexane-carboxylic acid p-t-butylphenyl ester
- 4-TERT-BUTYLPHENYL 4-{[(DIAMINOMETHYLIDENE)AMINO]METHYL}CYCLOHEXANE-1-CARBOXYLATE
- CHEMBL2106704
- p-tert-Butylphenyl trans-4-(guanidinomethyl)cyclohexanecarboxylate
- Batebulast [INN]
-
- Inchi: InChI=1S/C19H29N3O2/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22)
- Chiave InChI: HXLJIJAWKVNQNT-UHFFFAOYSA-N
- Sorrisi: CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N
Proprietà calcolate
- Massa esatta: 331.225977
- Massa monoisotopica: 331.225977
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 436
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 90.7
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 487.6°C at 760 mmHg
- Punto di infiammabilità: 248.7°C
- Indice di rifrazione: 1.571
Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans- Letteratura correlata
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
81907-78-0 (Cyclohexanecarboxylicacid, 4-[[(aminoiminomethyl)amino]methyl]-, 4-(1,1-dimethylethyl)phenyl ester,trans-) Prodotti correlati
- 688336-93-8(N-(3-fluorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1236263-51-6(2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride)
- 143767-97-9(2-Methyl-4-phenyl-3-butyn-2-amine)
- 181220-75-7(Tert-butyl 2-iodo-1H-imidazole-1-carboxylate)
- 1448707-43-4((1r,4s,5s,6s)-4-Aminospiro[bicyclo[3.1.0]hexane-2,1'-Cyclopropane]-4,6-Dicarboxylic Acid)
- 23187-10-2(4-methyl-5-phenyl-2,3-dihydro-1H-imidazole-2-thione)
- 2228927-63-5(6-methoxypyridin-2-yl sulfamate)
- 315234-93-6(3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol)
- 925400-92-6(1-(2-phenylethenesulfonyl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}piperidine-4-carboxamide)
- 473675-35-3(2-cyano-3-(naphthalen-1-yl)-N-(prop-2-en-1-yl)prop-2-enamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
